

Theoretical and Computational Insights into 4-Methoxybenzenesulfonamide: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxybenzenesulfonamide

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Introduction

4-Methoxybenzenesulfonamide is a key organic intermediate and a structural motif present in a variety of pharmacologically active compounds and functional materials. The inherent chemical properties endowed by its electron-rich methoxy-substituted aromatic ring and the versatile sulfonamide moiety make it a subject of significant interest in medicinal chemistry and material science. Theoretical and computational chemistry provides a powerful lens through which to understand the molecular structure, reactivity, and potential applications of this compound, offering insights that complement and guide experimental research.

This technical guide provides an in-depth overview of the theoretical and computational studies of **4-Methoxybenzenesulfonamide** and its derivatives. It details the methodologies for computational analysis, presents key quantitative data from these studies, and visualizes the workflows involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of sulfonamide-based compounds.

Molecular Structure and Geometry

The molecular structure of **4-Methoxybenzenesulfonamide** is characterized by a central sulfonamide group ($-\text{SO}_2\text{NH}_2$) attached to a benzene ring, which is substituted with a methoxy group ($-\text{OCH}_3$) at the para position. The geometry of this molecule, including bond lengths,

bond angles, and dihedral angles, dictates its three-dimensional conformation and, consequently, its interactions with biological targets or other molecules in a material matrix.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry of **4-Methoxybenzenesulfonamide** in the gas phase. These calculations provide a foundational understanding of the molecule's intrinsic structural parameters. While specific data for the parent **4-Methoxybenzenesulfonamide** is not readily available in the reviewed literature, the following table presents the optimized geometrical parameters for a closely related derivative, N-(4-fluorophenyl)-**4-methoxybenzenesulfonamide**, which serves as a representative example. These parameters were determined by X-ray crystallography.

Parameter	Value
Bond Lengths (Å)	
S1—O1	1.428 (2)
S1—O2	1.432 (2)
S1—N1	1.641 (2)
S1—C1	1.761 (3)
O3—C4	1.365 (4)
O3—C13	1.425 (5)
N1—C7	1.425 (3)
F1—C10	1.369 (3)
Bond Angles (°) **	
O1—S1—O2	119.89 (12)
O1—S1—N1	107.02 (12)
O2—S1—N1	106.31 (12)
O1—S1—C1	108.41 (13)
O2—S1—C1	107.82 (13)
N1—S1—C1	106.67 (12)
C4—O3—C13	117.8 (3)
C7—N1—S1	123.83 (16)
Torsion Angles (°) **	
C1—S1—N1—C7	68.4 (2)
C6—C1—S1—N1	-120.3 (2)
C5—C4—O3—C13	-173.8 (3)

Data for N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, a representative derivative.[1]

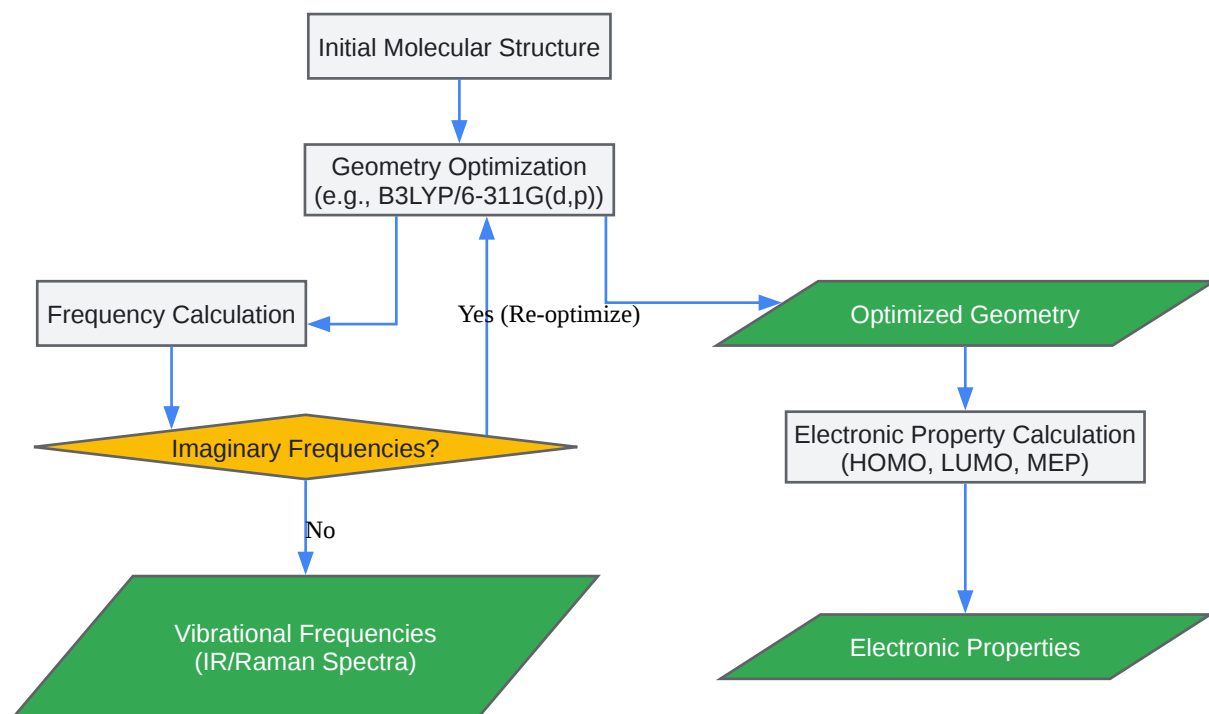
Experimental and Computational Protocols

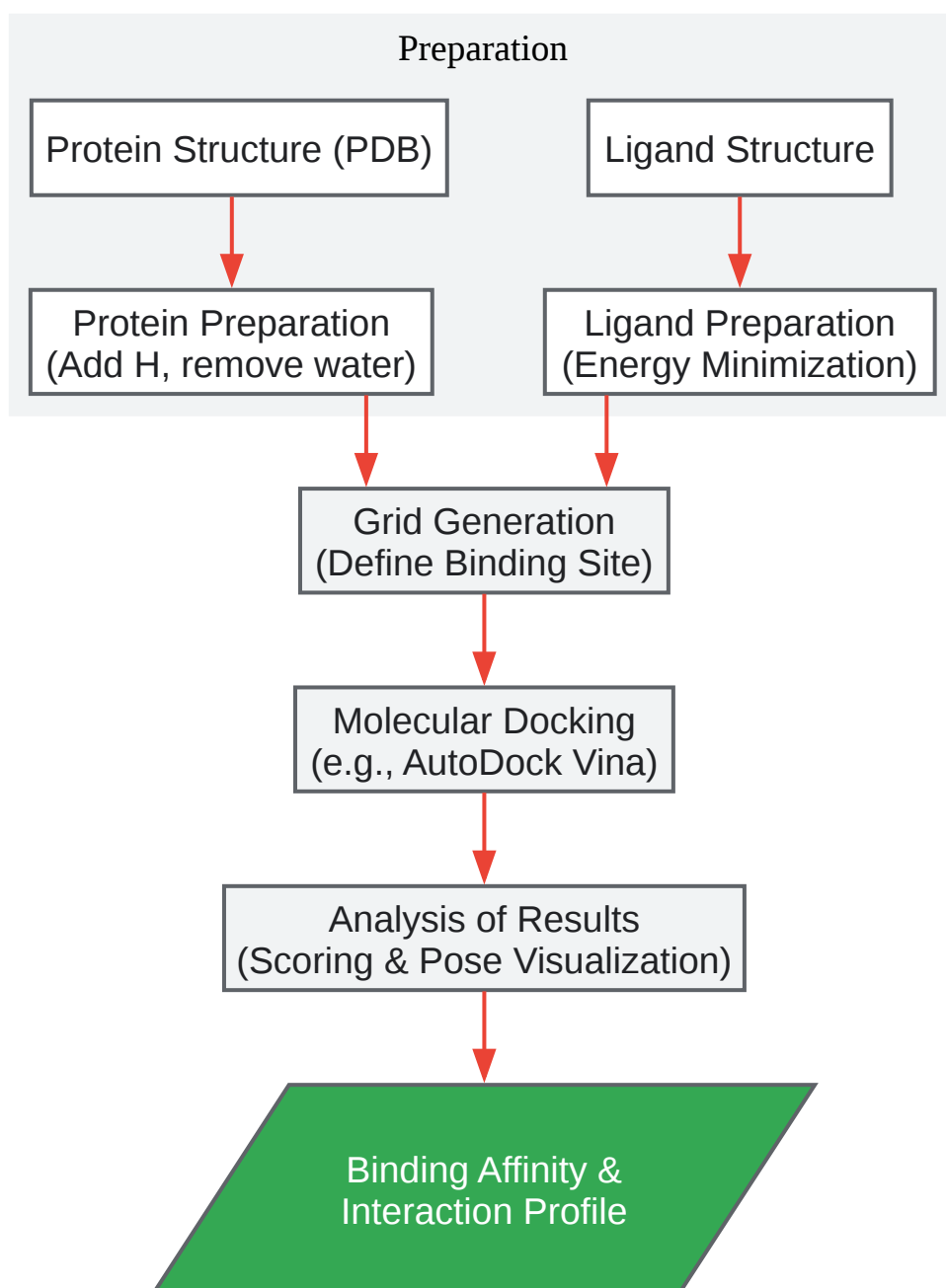
Density Functional Theory (DFT) Calculations

DFT is a cornerstone of computational chemistry for studying the electronic structure of molecules. A typical workflow for the theoretical analysis of **4-Methoxybenzenesulfonamide** involves geometry optimization, vibrational frequency calculations, and the analysis of frontier molecular orbitals.

Protocol for DFT Analysis:

- **Molecular Structure Input:** The initial molecular structure of **4-Methoxybenzenesulfonamide** is constructed using a molecular builder and is subjected to a preliminary energy minimization using a molecular mechanics force field.
- **Geometry Optimization:** The structure is then optimized at a higher level of theory. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is commonly employed for sulfonamides, often paired with a Pople-style basis set such as 6-311G(d,p) or 6-311++G(d,p), which includes polarization and diffuse functions to accurately describe the electronic distribution.
- **Vibrational Frequency Analysis:** Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be compared with experimental FT-IR and FT-Raman spectra for validation and to aid in the assignment of vibrational modes.
- **Electronic Property Calculation:** Single-point energy calculations are performed on the optimized geometry to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and to generate the Molecular Electrostatic Potential (MEP) map.





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References

- 1. Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
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